molecular formula C18H16FN3O4S2 B2987058 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide CAS No. 921558-08-9

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2987058
CAS No.: 921558-08-9
M. Wt: 421.46
InChI Key: UZLLFHDHVFMRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Copper-Catalyzed N-Demethylation : A study by Xu Yi et al. (2020) demonstrates the use of N-fluorobenzenesulfonimide as an oxidant in copper-catalyzed N-demethylation of N-methyl amides, highlighting its utility in synthetic organic chemistry and the development of N-demethylated products with potential pharmacological applications (Xu Yi et al., 2020).

Antitumor Applications

  • Antitumor Drug Development : Research by Z. Huang, Z. Lin, and J. Huang (2001) on sulfonamide derivatives, including compounds similar in structure to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide, has shown promising results in the development of potent antitumor agents with low toxicity, offering new avenues for cancer treatment (Z. Huang et al., 2001).

Anticancer Activity

  • Synthesis and Evaluation of Indazole Derivatives : A study by N. Abbassi et al. (2014) explored the anticancer properties of N-[6-indazolyl]arylsulfonamides, showing significant antiproliferative activity against human tumor cell lines. This research underscores the potential of sulfonamide derivatives in anticancer drug development (N. Abbassi et al., 2014).

Biochemical Mechanisms

  • Pro-apoptotic Effects in Cancer Cells : A study by A. Cumaoğlu et al. (2015) on new sulfonamide derivatives demonstrated their ability to induce apoptosis in cancer cells via activating p38/ERK phosphorylation, pointing towards the therapeutic potential of these compounds in cancer treatment (A. Cumaoğlu et al., 2015).

Environmental and Analytical Chemistry

  • Heat-activated Persulfate Oxidation : Research by Saerom Park et al. (2016) involving persulfate oxidation of environmental pollutants showcases the relevance of sulfonamide-based compounds in environmental remediation technologies, particularly for in-situ groundwater treatment (Saerom Park et al., 2016).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLLFHDHVFMRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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